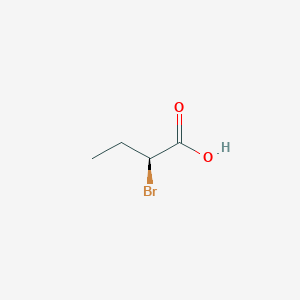

(S)-2-Bromobutanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.42 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQLSKVCTLCIIE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186332 | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32659-49-7 | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032659497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromobutyric acid, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-BROMOBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK125R6KHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chirality and Stereochemical Significance in Organic Synthesis

The concept of chirality is fundamental to understanding the importance of (S)-2-bromobutanoic acid. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org This property arises from the presence of a stereocenter, which in the case of this compound is the carbon atom at the second position (C2) of the butanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a bromine atom, a carboxyl group, and an ethyl group.

The specific spatial arrangement of these groups around the chiral center is what defines the (S)-configuration, according to the Cahn-Ingold-Prelog priority rules. libretexts.org Its mirror image, (R)-2-bromobutanoic acid, possesses the opposite configuration. While enantiomers like (S)- and (R)-2-bromobutanoic acid share the same physical properties such as boiling point and density, they differ in their interaction with plane-polarized light and other chiral molecules. wikipedia.org This stereochemical distinction is paramount in organic synthesis, as the biological activity of many molecules is dependent on their specific three-dimensional structure.

Relevance in Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer over the other. (S)-2-Bromobutanoic acid is a key player in this field, serving as a chiral building block for the synthesis of enantiomerically pure compounds. Its utility stems from the presence of both a reactive bromine atom, which can be readily displaced by various nucleophiles, and a carboxylic acid group that can undergo a range of chemical modifications.

A notable application of this compound is in the synthesis of the anticonvulsant drug Levetiracetam. wikipedia.org Furthermore, it is an intermediate in the production of other chiral active pharmaceutical ingredients. acs.org The bromine atom can be substituted by nucleophiles like amines to form amino acids, a reaction of great importance in medicinal chemistry. For instance, this compound can be a precursor for the synthesis of (S)-2-aminobutanoic acid and its derivatives, which are themselves valuable chiral intermediates. google.compatsnap.com

Recent advancements have also explored biocatalytic routes for the production and transformation of this compound. For example, enoate reductases from the Old Yellow Enzyme (OYE) family have been used to produce methyl (S)-2-bromobutanoate with high enantiomeric excess (97% ee). acs.org This highlights a growing trend towards more sustainable and highly selective methods in chemical synthesis.

Overview of Research Trajectories for S 2 Bromobutanoic Acid

Stereoselective Bromination Approaches

Stereoselective bromination aims to directly introduce a bromine atom at the C2 position of a butanoic acid precursor with control over the stereochemistry.

Bromination of Chiral Alcohols (e.g., (S)-2-Butanol)

One common method for synthesizing this compound involves the bromination of a chiral precursor, such as (S)-2-butanol. This reaction typically proceeds with inversion of stereochemistry. The process often involves the use of hydrobromic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to yield the final product.

Catalytic Asymmetric Bromination Reactions

Recent advancements in catalysis have led to the development of asymmetric bromination reactions. These methods utilize chiral catalysts to control the stereochemical outcome of the bromination of an achiral starting material. For instance, bifunctional enamine catalysts and chiral phosphoric acid catalysts have shown promise in the enantioselective synthesis of various chiral compounds. nih.gov While not yet widely reported specifically for 2-bromobutanoic acid, these catalytic systems offer a potential pathway for its direct asymmetric synthesis. The development of such catalytic processes is an active area of research, aiming to provide more efficient and atom-economical routes to enantiopure alpha-bromo acids. nih.govrsc.org

Enzymatic Resolution of Racemic 2-Bromobutanoic Acid

Enzymatic resolution is a powerful technique that utilizes the inherent stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. nih.gov This approach is widely used for the production of enantiopure this compound. googleapis.com

Lipase-Mediated Hydrolysis and Transesterification

Lipases are a class of enzymes that catalyze the hydrolysis of esters. nih.gov In the context of resolving racemic 2-bromobutanoic acid, lipases can selectively hydrolyze an ester derivative of one enantiomer, leaving the other enantiomer's ester unreacted. researchgate.net This kinetic resolution allows for the separation of the two enantiomers.

Candida antarctica lipase (B570770) B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of a variety of chiral compounds, including derivatives of 2-bromobutanoic acid. mdpi.comviamedica.pl Immobilization of CALB on a solid support, such as Immobead 150 or magnetic nanoparticles, enhances its stability, reusability, and can even improve its enantioselectivity. nih.govsigmaaldrich.commdpi.comnih.gov

In a typical resolution process, racemic 2-bromobutanoic acid is first esterified. The resulting racemic ester is then subjected to hydrolysis catalyzed by immobilized CALB. The enzyme selectively hydrolyzes the (R)-ester, leaving the desired (S)-ester untouched. The unreacted (S)-ester can then be separated and hydrolyzed to yield enantiopure this compound. The enantiomeric excess (ee) of the product can be very high, often exceeding 90%.

Table 1: Research Findings on CALB-Mediated Resolution

| Substrate | Enzyme Form | Key Finding | Reference |

|---|---|---|---|

| Racemic 2-bromobutanoic acid ester | Immobilized Candida antarctica lipase B | Selective hydrolysis of the (R)-ester, leaving the (S)-acid. | |

| Racemic lisofylline | Immobilized Candida antarctica lipase B (Chirazyme L-2, C-3) | Furnished both EKR products in homochiral form (>99% ee) at 50% conversion. | researchgate.net |

| Racemic 2-bromobutyric esters | Candida antarctica lipase B (CAL-B) | Substrate engineering by changing the alcohol moiety altered the conversion rate and enantiopreference. | researchgate.net |

While naturally occurring lipases like CALB are effective, their performance can often be improved through protein engineering. nih.gov By making specific changes to the amino acid sequence of the enzyme, particularly in and around the active site, it is possible to enhance its enantioselectivity, activity, and stability. mdpi.comlaas.fr

For example, mutations at key residues in the active site of Burkholderia cepacia lipase have been shown to dramatically increase its enantioselectivity (E-value) for the resolution of 2-substituted racemic acid derivatives. laas.fr Similarly, rational design and site-directed mutagenesis of a Geobacillus thermoleovorans lipase led to increased enantioselectivity towards R-isomers of carboxylic acids. mdpi.com This strategy of tailoring enzyme properties through genetic modification holds significant promise for developing highly efficient biocatalysts for the production of enantiopure this compound. researchgate.net

Table 2: Examples of Enzyme Engineering for Improved Enantioselectivity

| Enzyme | Modification | Target Substrate/Reaction | Improvement | Reference |

|---|---|---|---|---|

| Burkholderia cepacia lipase (BCL) | Single and double mutants at L17, V266, and L287 | Resolution of (R,S)-2-chloro ethyl 2-bromophenylacetate | Up to 10-fold enhanced or reversed enantioselectivity; L17S/L287I mutant showed an E-value of 178 and 15-fold higher activity. | laas.fr |

| Geobacillus thermoleovorans CCR11 lipase | Substitution of six amino acids in the catalytic cavity | Recognition of R-isomers of carboxylic acids | Increased optimum temperature, resistance to organic solvents, and enhanced enantioselective recognition. | mdpi.com |

Enoate Reductase Biotransformations (e.g., Old Yellow Enzyme Family)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enoate reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. sci-hub.ruwikipedia.org These enzymes utilize a flavin mononucleotide (FMN) cofactor to transfer a hydride from a donor, typically NAD(P)H, to the β-carbon of an α,β-unsaturated substrate, demonstrating high stereoselectivity. wikipedia.org This capability has been effectively harnessed for the production of chiral synthons.

A notable application of this methodology is the bioreduction of methyl (Z)-2-bromocrotonate. Research has demonstrated that members of the Old Yellow Enzyme family (specifically OYE1–3) can effectively catalyze this transformation. The process involves the asymmetric reduction of the carbon-carbon double bond of the α-bromo unsaturated ester.

This biotransformation yields methyl (S)-2-bromobutanoate with excellent enantiomeric excess (ee). Subsequent hydrolysis of the ester provides the target molecule, this compound, also with high enantiopurity. It has been observed that both (Z)- and (E)-diastereoisomers of the starting α-bromo unsaturated ester substrate yield the same (S)-enantiomer of the final product.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Methyl (Z)-2-bromocrotonate | OYE1–3 | Methyl (S)-2-bromobutanoate | 97% |

| Methyl (Z)-2-bromocrotonate | Baker's Yeast | This compound | 97% |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate.

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for producing chiral carboxylic acids. This transformation is commonly achieved using transition-metal complexes, with rhodium (Rh) and ruthenium (Ru) being the most predominant metals. bohrium.comacs.org The general strategy involves the use of a metal center complexed with a chiral ligand, such as a chiral diphosphine (e.g., BINAP, DuPhos), which creates a chiral environment around the metal. urv.cat

In the context of this compound synthesis, the precursor would be 2-bromo-2-butenoic acid. The catalyst facilitates the addition of hydrogen across the double bond with high facial selectivity, leading to the desired (S)-enantiomer. While rhodium and ruthenium catalysts are well-established, iridium (Ir) catalysts modified with chiral spiro-P,N-ligands have emerged as highly efficient alternatives, often requiring lower catalyst loadings and milder conditions. bohrium.comacs.org

| Substrate Class | Catalyst Type | General Chiral Ligands | Product Class |

| α,β-Unsaturated Carboxylic Acids | Rh(I), Ru(II), Ir(III) | Diphosphines (e.g., BINAP, DuPhos), Spiro-P,N-Ligands | Chiral Carboxylic Acids |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. (S)-Proline is a particularly effective and widely studied organocatalyst, often termed the "simplest enzyme". nii.ac.jplibretexts.org Proline catalysis typically proceeds through the formation of a nucleophilic enamine intermediate between the catalyst's secondary amine and a carbonyl substrate (an aldehyde or ketone). wikipedia.orgnii.ac.jp

For the synthesis of this compound, the key step would be the asymmetric α-bromination of a butanoic acid derivative. (S)-Proline or a related derivative can catalyze the reaction between an aldehyde, such as butanal, and a bromine source. The enamine intermediate formed from (S)-proline and butanal reacts with the electrophilic bromine source from a specific face, dictated by the stereochemistry of the proline catalyst, leading to the formation of the (S)-α-bromo product with high enantioselectivity. wikipedia.org

| Catalyst | Mechanistic Intermediate | Key Transformation |

| (S)-Proline | Chiral Enamine | Asymmetric α-Halogenation |

Deracemization Strategies for this compound

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer. This can be achieved through dynamic kinetic resolution, where one enantiomer is selectively removed from an equilibrating racemic mixture.

A highly effective strategy for obtaining this compound involves the deracemization of racemic (±)-2-bromobutyric acid using a chiral auxiliary. sci-hub.ruresearchgate.netresearchgate.net A chiral auxiliary is an enantiomerically pure compound that reacts with the racemate to form a mixture of diastereomers, which can then be separated due to their different physical properties.

A well-documented example is the use of (S)-N-phenylpantolactam as the chiral auxiliary. sci-hub.ru The process begins by converting racemic 2-bromobutyric acid into its more reactive acyl chloride, typically using thionyl chloride. This racemic 2-bromobutyryl chloride is then reacted with the chiral auxiliary (S)-N-phenylpantolactam to form a mixture of two diastereomeric esters. Due to steric and electronic interactions, one diastereomer is formed in preference to the other. These diastereomers can be separated using standard techniques like silica (B1680970) gel column chromatography. Finally, the desired diastereomer is selectively hydrolyzed to cleave the auxiliary, yielding enantiomerically pure this compound and recovering the chiral auxiliary for reuse. sci-hub.ru

| Reactants | Chiral Auxiliary | Key Intermediate | Diastereomeric Ratio (dr) | Yield of Major Diastereomer |

| (±)-2-Bromobutyryl chloride | (S)-N-phenylpantolactam | Diastereomeric Esters | >98:2 | 67% (after chromatography) |

Green Chemistry Principles in Synthesis Optimization

The synthesis of enantiomerically pure compounds like this compound is critical in the pharmaceutical and fine chemical industries. Traditionally, methods for producing such chiral molecules have often relied on processes that generate significant chemical waste and utilize hazardous materials. wikipedia.orgwjpmr.com The adoption of green chemistry principles offers a framework to redesign these synthetic pathways, aiming to enhance efficiency, reduce environmental impact, and improve safety. researchgate.netijnc.ir The optimization of this compound synthesis is a prime example of how these principles are applied, with a significant shift towards biocatalytic and atom-economical routes.

The core tenets of green chemistry, as defined by Anastas and Warner, provide a roadmap for sustainable chemical production. ijnc.ir Key principles relevant to the synthesis of this compound include the use of catalysis over stoichiometric reagents, maximizing atom economy, employing renewable feedstocks, reducing unnecessary derivatization, and using safer solvents and reaction conditions. researchgate.netacs.org

A significant advancement in the green synthesis of this compound involves the use of biocatalysis, particularly with enzymes from the Old Yellow Enzyme (OYE) family of enoate reductases. acs.orgconsensus.app These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds with high stereoselectivity. acs.orgresearchgate.net For instance, the biotransformation of methyl (Z)-2-bromocrotonate using either baker's yeast fermentation or isolated OYE1-3 enzymes yields this compound or its corresponding methyl ester with a high enantiomeric excess (ee) of 97%. acs.orgconsensus.app This biocatalytic approach is advantageous as it operates under mild conditions, typically in aqueous media, and avoids the use of harsh or toxic reagents common in traditional chemical reductions. researchgate.net

Further innovation in this area has led to the development of biocatalytic "hydrogen-borrowing" cascades. researchgate.net This sophisticated strategy combines two different classes of enzymes, such as ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs), in a single pot. researchgate.net The process starts with an α-substituted α,β-unsaturated aldehyde. The ene-reductase reduces the carbon-carbon double bond, and the aldehyde dehydrogenase then oxidizes the aldehyde group to a carboxylic acid. researchgate.net A key green advantage of this cascade is its exceptional atom economy; the hydride required for the initial reduction step is generated internally during the subsequent oxidation step, eliminating the need for an external, sacrificial hydride source like glucose or formate. researchgate.net This methodology has been successfully applied to synthesize various chiral carboxylic acids with high yield and stereoselectivity. researchgate.net

These biocatalytic methods stand in stark contrast to more traditional synthetic routes, such as the Hell-Volhard-Zelinsky reaction, which involves treating butyric acid with elemental bromine and a phosphorus catalyst, or the bromination of (S)-2-butanol with strong acids like HBr and H2SO4. wikipedia.org Such methods often have lower atom economy, require non-renewable petrochemical feedstocks, and generate hazardous waste streams that require extensive treatment. acs.orgresearchgate.net The move towards enzymatic processes represents a significant step forward in aligning the production of valuable chiral intermediates with the principles of sustainability. researchgate.net

Research Findings on Green Synthesis

The following tables summarize and compare the findings from research focused on green synthetic methodologies for this compound.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Precursor | Catalyst/Mediator | Key Green Principles | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Baker's Yeast Fermentation | Methyl (Z)-2-bromocrotonate | Saccharomyces cerevisiae (Baker's Yeast) | Biocatalysis, Use of Renewable Resources, Safer Solvents (Water) | This compound with 97% enantiomeric excess (ee). | acs.orgconsensus.app |

| OYE1-3 Biotransformation | Methyl (Z)-2-bromocrotonate | Enoate Reductases (OYE1-3) | Biocatalysis, High Selectivity, Mild Conditions | Methyl (S)-2-bromobutanoate with 97% enantiomeric excess (ee). | acs.org |

| Hydrogen-Borrowing Cascade | α-Substituted α,β-Unsaturated Aldehyde | Ene-Reductase (ER) and Aldehyde Dehydrogenase (Ald-DH) | High Atom Economy, Catalysis, Reduced Waste | Direct synthesis of chiral α-substituted carboxylic acids. | researchgate.net |

| Traditional Bromination | Butyric Acid | Bromine (Br₂) and Phosphorus (P) | (Not a Green Method) | Racemic 2-Bromobutanoic acid. | wikipedia.org |

Table 2: Application of Core Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Catalysis | The use of enzymes (enoate reductases) as catalysts is superior to stoichiometric reagents, offering high selectivity and efficiency under mild conditions, which reduces energy consumption and by-product formation. acs.orgresearchgate.net |

| Atom Economy | Biocatalytic hydrogen-borrowing cascades are designed to maximize the incorporation of all reactant materials into the final product, significantly reducing waste compared to traditional substitution or addition reactions. acs.orgresearchgate.net |

| Use of Renewable Feedstocks | Biocatalytic processes can utilize feedstocks derived from biological sources. The enzymes themselves are renewable catalysts. researchgate.net |

| Reduce Derivatives | Enzymes are highly specific and can react with a particular functional group on a molecule without affecting other parts. This specificity often eliminates the need for protecting groups, which simplifies the process and reduces waste. acs.org |

| Safer Solvents & Auxiliaries | Enzymatic reactions are often performed in water, a benign solvent, avoiding the use of volatile organic compounds (VOCs) that are flammable, toxic, and environmentally harmful. researchgate.net |

| Design for Energy Efficiency | Biocatalytic reactions typically occur at ambient temperature and pressure, drastically reducing the energy requirements compared to traditional methods that often require heating or cooling. researchgate.netijnc.ir |

Nucleophilic Substitution Reactions at the Stereocenter

Nucleophilic substitution reactions at the chiral center of this compound are fundamental to its use as a synthetic building block. These reactions typically proceed via an S_N2 mechanism, which involves the backside attack of a nucleophile, leading to an inversion of the stereochemical configuration. ucsd.edumasterorganicchemistry.com

Stereochemical Inversion (Walden Inversion) Studies

A key characteristic of S_N2 reactions at a chiral center is the inversion of stereochemistry, a phenomenon known as Walden inversion. masterorganicchemistry.comsnscourseware.org When this compound undergoes substitution with a nucleophile, the incoming group attacks the carbon atom from the side opposite to the bromine atom. ucsd.eduquora.com This concerted, single-step process results in the formation of a product with the opposite stereochemical configuration (R). quora.comyoutube.com

For instance, the reaction of this compound with a nucleophile like an azide (B81097) ion (N₃⁻) would be expected to yield (R)-2-azidobutanoic acid. The stereospecificity of this inversion is a powerful tool in asymmetric synthesis, allowing for the controlled creation of specific enantiomers.

However, achieving complete inversion can be challenging. In a study involving the reaction of the methyl ester of this compound with adamantyl isocyanide, a mixture of enantiomers was observed in a 27:73 ratio. imtm.cz This suggests that while the S_N2 pathway with inversion is dominant, other competing mechanisms or racemization of the product under the basic reaction conditions might also be at play. imtm.cz The incompatibility of the free carboxylic acid in this specific reaction necessitated the use of its methyl ester. imtm.cznih.gov

Influence of Solvent Systems on Reaction Mechanism

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. csbsju.edu Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both cations and anions. csbsju.edulibretexts.org This stabilization can favor S_N1 reactions by lowering the energy of the carbocation intermediate and the transition state leading to it. csbsju.edulibretexts.org Conversely, these solvents can solvate the nucleophile, reducing its reactivity and thus slowing down S_N2 reactions. csbsju.eduyoutube.com

Polar aprotic solvents, like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), lack acidic protons and are less effective at solvating anions. osti.gov This leaves the nucleophile more "naked" and reactive, generally favoring the S_N2 pathway. For reactions of this compound where an S_N2 mechanism is desired, a polar aprotic solvent would typically be the preferred choice to maximize the reaction rate.

Table 1: Expected Effect of Solvent on Nucleophilic Substitution of this compound

| Solvent Type | Example Solvents | Effect on S_N1 Pathway | Effect on S_N2 Pathway | Primary Reason |

|---|---|---|---|---|

| Polar Protic | Water, Ethanol (B145695), Methanol (B129727) | Favored | Disfavored | Stabilization of carbocation intermediate and solvation of nucleophile. csbsju.edulibretexts.org |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Disfavored | Favored | Poor solvation of nucleophile, increasing its reactivity. |

| Nonpolar | Hexane (B92381), Benzene | Disfavored | Disfavored | Poor solubility of ionic reactants. |

Role of the Bromine Atom as a Leaving Group

The bromine atom in this compound is a good leaving group, a crucial factor for efficient nucleophilic substitution. quizlet.com Good leaving groups are weak bases, meaning they are stable once they have departed with the electron pair from the carbon-bromine bond. The bromide ion (Br⁻) fits this description.

The reactivity of the C-Br bond is enhanced by the adjacent carboxylic acid group. The electrophilicity of the α-carbon is increased, making it more susceptible to nucleophilic attack. libretexts.org This electronic effect, combined with the inherent stability of the bromide ion, facilitates the S_N2 reaction. The strength of the leaving group directly impacts the reaction rate; a better leaving group leads to a faster reaction.

Elimination Reactions and Byproduct Formation

In addition to substitution, this compound can undergo elimination reactions, typically under basic conditions, to form alkenes. These reactions compete with nucleophilic substitution and can lead to the formation of byproducts. The regioselectivity of the elimination is determined by which β-hydrogen is removed.

In the case of 2-bromobutane (B33332), elimination can lead to the formation of but-1-ene and but-2-ene (which exists as cis and trans isomers). youtube.comchemguide.co.uk Similarly, for this compound, elimination would likely produce a mixture of but-1-enoic acid and but-2-enoic acid. The specific conditions, such as the strength and steric bulk of the base, and the solvent, will influence the ratio of these products.

Computational Chemistry and DFT Studies on Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. sumitomo-chem.co.jp DFT calculations can be used to model the potential energy surfaces of reactions involving this compound, providing insights into the transition state structures and activation energies for both substitution and elimination pathways. sumitomo-chem.co.jpresearchgate.net

These studies can help to predict the likely outcome of a reaction under different conditions and explain observed product distributions. For example, DFT could be used to compare the activation barriers for the S_N2 reaction versus the E2 elimination, helping to rationalize why one pathway might be favored over the other. rsc.org While specific DFT studies on this compound are not widely published, the principles from studies on similar molecules can be applied. It's important to choose the appropriate functional and basis set in DFT calculations to ensure the accuracy of the results. sumitomo-chem.co.jposti.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound exhibits its own characteristic reactivity. It can undergo typical acid-base reactions, such as deprotonation with a base to form a carboxylate salt. jove.comquora.com The acidity of the carboxylic acid is influenced by the electron-withdrawing inductive effect of the bromine atom on the α-carbon. hcpgcollege.edu.inspiroacademy.com This effect stabilizes the carboxylate anion, making this compound a stronger acid than butanoic acid.

The carboxylic acid group can also be converted into other functional groups. libretexts.org For example, it can be esterified by reaction with an alcohol under acidic conditions. quizlet.com It can also be converted to an acid chloride, an amide, or an anhydride. jove.comlibretexts.org Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). These transformations of the carboxylic acid group can be performed before or after reactions at the chiral center, providing a versatile handle for the synthesis of complex molecules. The Hell-Volhard-Zelinsky reaction, for instance, utilizes the conversion of the carboxylic acid to an acyl bromide to facilitate α-bromination. libretexts.orgmasterorganicchemistry.com

Table 2: Common Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Deprotonation | Base (e.g., NaOH) | Carboxylate Salt |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Acid Halide Formation | SOCl₂, PBr₃ | Acid Halide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amide Formation | Amine, Coupling Agent | Amide |

Esterification Reactions

The esterification of this compound is a significant transformation, yielding esters that serve as important chiral building blocks in organic synthesis. The most common method employed for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

The generally accepted mechanism for the Fischer esterification of this compound proceeds through several key, reversible steps: libretexts.orgbyjus.commasterorganicchemistry.comchemguide.co.uk

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the this compound by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating the molecule for nucleophilic attack. byjus.comchemguide.co.uk The resulting oxonium ion is stabilized by resonance.

Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orgbyjus.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular or solvent-mediated proton transfer converts a hydroxyl group into a better leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.orgchemguide.co.uk

Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the catalyst (e.g., HSO₄⁻) or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Due to the reversible nature of all steps in the Fischer esterification, the reaction exists in equilibrium. masterorganicchemistry.comchemguide.co.uk To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgbyjus.com

Alternative mechanistic pathways, such as uncatalyzed esterification, have been explored through computational studies. For instance, density functional theory (DFT) calculations on the reaction of acetyl halides (like acetyl bromide) with methanol suggest a concerted mechanism that proceeds through a cyclic transition state. nih.govresearchgate.net While this is an uncatalyzed process, it provides insight into the molecular interactions that can lead to ester formation.

Kinetic Studies and Reaction Rate Determination

While specific experimental kinetic data for the esterification of this compound is not extensively documented in the literature, the kinetics can be understood by examining studies on analogous systems and general principles of esterification. The rate of Fischer esterification is influenced by several factors, including the structure of the carboxylic acid and alcohol, temperature, and catalyst concentration. sparkl.me

Kinetic studies on the esterification of other carboxylic acids, such as acetic acid and n-butyric acid, provide valuable comparative data. These reactions are typically modeled as second-order reversible reactions. uobaghdad.edu.iqjptcp.com The rate generally increases with temperature and the concentration of the catalyst. uobaghdad.edu.iq

Table 1: Effect of Temperature on the Esterification of Acetic Acid with Ethanol

| Temperature (°C) | Molar Ratio (Ethanol/Acetic Acid) | Rate Constant (k) | Conversion (%) |

| 50 | 10:1 | - | ~71 |

| 60 | 10:1 | - | ~80 |

| Data adapted from a study on acetic acid esterification for comparative purposes. uobaghdad.edu.iqresearchgate.net |

Similarly, studies on the esterification of n-butyric acid with 2-propanol show the dependence of reaction rates on temperature and catalyst loading. The data below illustrates how forward and backward rate constants change with temperature.

Table 2: Kinetic Data for the Esterification of n-Butyric Acid with 2-Propanol

| Temperature (°C) | Catalyst Loading (wt%) | Forward Rate Constant (k₁) (L/mol·min) | Backward Rate Constant (k₂) (L/mol·min) |

| 50 | 2.0 | 0.0028 | 0.0012 |

| 60 | 2.0 | 0.0045 | 0.0019 |

| 70 | 2.0 | 0.0071 | 0.0030 |

| Data derived from a kinetic study of n-butyric acid, a structural isomer of 2-bromobutanoic acid, presented for illustrative purposes. jptcp.com |

For this compound, the presence of the bromine atom at the α-carbon is expected to influence the reaction kinetics. The electron-withdrawing nature of the bromine atom can affect the electrophilicity of the carbonyl carbon. Furthermore, the steric hindrance caused by the bromine atom and the ethyl group at the chiral center may also play a role in the reaction rate compared to simpler carboxylic acids. acs.org While the primary reaction site for esterification is the carbonyl group, the α-bromo substitution makes the compound highly reactive towards nucleophilic substitution (Sₙ2) at the α-carbon, a competing reaction pathway that must be considered under certain conditions. libretexts.orglibretexts.org

Advanced Applications in Asymmetric Synthesis and Chiral Technologies

(S)-2-Bromobutanoic Acid as a Chiral Synthon and Building Block

The application of this compound as a chiral building block is a cornerstone of modern asymmetric synthesis. Chiral synthons are fragments of a molecule that contain a chiral center and can be incorporated into a larger structure, thereby transferring their chirality to the final product. This compound serves this purpose effectively, enabling the synthesis of a wide array of chiral compounds with a high degree of stereochemical control. The bromine atom at the stereogenic center can be displaced by a variety of nucleophiles, such as amines, alcohols, and carbanions, with inversion of configuration, leading to the formation of new stereocenters in a predictable manner.

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic routes that utilize chiral building blocks like this compound. The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the synthesis of single-enantiomer drugs is a critical aspect of pharmaceutical development.

This compound is a key precursor in the synthesis of S-Beflubutamid, the herbicidally active enantiomer of beflubutamid. Beflubutamid is a racemic herbicide used for the control of broadleaf weeds in cereal crops. Research has shown that the (S)-enantiomer is significantly more active than the (R)-enantiomer googleapis.com. The synthesis of enantiomerically enriched S-Beflubutamid often involves the reaction of this compound or its derivatives with 4-fluoro-3-(trifluoromethyl)phenol. This reaction proceeds via a nucleophilic substitution where the phenoxide displaces the bromide ion, establishing the crucial ether linkage while retaining the desired stereochemistry at the C-2 position.

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound derivative | 4-Fluoro-3-(trifluoromethyl)phenol | S-Beflubutamid intermediate | Forms the core structure of the herbicidally active enantiomer. |

This compound serves as a crucial chiral starting material in some synthetic routes for the antiepileptic drug Levetiracetam e3s-conferences.org. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide and is widely used for the treatment of epilepsy. One synthetic approach involves the use of this compound to introduce the chiral ethyl group into the molecule e3s-conferences.org. The synthesis typically proceeds by reacting this compound with a suitable nitrogen-containing nucleophile, which is then elaborated to form the pyrrolidinone ring and the final amide functionality. The stereochemical integrity of the C-2 position of this compound is essential for obtaining the therapeutically active (S)-enantiomer of Levetiracetam.

| Starting Material | Key Intermediate | Final Product | Therapeutic Use |

| This compound | (S)-α-ethyl-2-oxopyrrolidine derivative | Levetiracetam | Antiepileptic |

This compound and its derivatives can serve as precursors in the synthesis of certain antibiotics e3s-conferences.org. Many antibiotics are complex chiral molecules, and their biological activity is highly dependent on their stereochemistry. The incorporation of chiral building blocks is a common strategy in the total synthesis of these natural products and their analogues. While specific examples directly utilizing this compound are not extensively documented in readily available literature, its structural motif is present in various bioactive molecules. For instance, the butyric acid side chain is a component of some polyketide antibiotics, and this compound could be a valuable starting material for introducing this functionality with the correct stereochemistry chemicalbook.com.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While direct applications of this compound in the synthesis of widely used chiral auxiliaries are not prominently reported, its structure lends itself to such applications. A chiral auxiliary must be easily attached to the substrate, effectively control the stereochemistry of a reaction, and then be readily removed without racemization of the product. This compound could be converted into amides or esters, which can then be used in diastereoselective reactions such as alkylations or aldol (B89426) reactions.

Similarly, chiral ligands are essential components of catalysts used in asymmetric synthesis. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical course of a reaction. Derivatives of this compound, such as chiral amines or phosphines formed through nucleophilic substitution at the C-2 position, have the potential to be developed into effective chiral ligands for a variety of metal-catalyzed asymmetric transformations nih.gov.

This compound is a valuable starting material for the stereospecific synthesis of various substituted carboxylic acids and amines. The bromine atom at the chiral center can be displaced by a wide range of nucleophiles, typically with inversion of configuration (SN2 reaction), allowing for the preparation of enantiomerically enriched products.

For the synthesis of substituted carboxylic acids, nucleophiles such as organometallic reagents (e.g., Grignard reagents or organocuprates) can be used to form a new carbon-carbon bond at the C-2 position. This approach provides access to a variety of α-substituted butanoic acid derivatives with a defined stereochemistry.

The synthesis of chiral amines from this compound can be achieved by reaction with ammonia (B1221849) or primary or secondary amines. This nucleophilic substitution reaction, followed by reduction of the carboxylic acid group, can yield chiral β-amino alcohols. Alternatively, the carboxylic acid can be converted to an amide, which can then be reduced to the corresponding amine. These methods provide access to a range of chiral amines that are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

| Starting Material | Reagent | Product Type | Stereochemical Outcome |

| This compound | Organometallic Nucleophile | α-Substituted Butanoic Acid | Inversion of configuration |

| This compound | Amine (e.g., NH₃) | α-Amino Butanoic Acid | Inversion of configuration |

Synthesis of Non-Natural Amino Acids and Peptidomimetics

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery to enhance properties such as metabolic stability, receptor selectivity, and bioavailability. pepdd.comfrontiersin.orgmdpi.com this compound is a valuable precursor for the synthesis of these specialized amino acids, which are subsequently used to construct peptidomimetics—molecules that mimic the structure and function of natural peptides. frontiersin.orgnih.gov

Metalloaminoacids, where sulfur in natural amino acids like methionine is replaced by a heavier chalcogen such as selenium or tellurium, are crucial tools in structural biology. This compound is a key starting material for the stereospecific synthesis of these compounds. The process typically involves the conversion of this compound into a derivative, (S)-(+)-2-Amino-4-bromobutyric acid, which then serves as the direct precursor for introducing the metal atom. researchgate.netsigmaaldrich.com

For instance, (S)-(+)-2-Amino-4-bromobutyric acid is used directly in the synthesis of Telluromethionine (TeMet) and Selenohomolanthionine (SeHLan). sigmaaldrich.com These non-natural amino acids can be incorporated into proteins, and the heavy atoms act as powerful probes for determining protein structure through X-ray crystallography. wikipedia.org

Table 1: Synthetic Pathway from this compound to Metalloaminoacids

| Step | Precursor | Reagents/Conditions | Product | Application of Product |

| 1 | This compound | Amination sequence | (S)-(+)-2-Amino-4-bromobutyric acid | Chiral intermediate |

| 2a | (S)-(+)-2-Amino-4-bromobutyric acid | Telluride source (e.g., NaHTe) | Telluromethionine | Structural biology (X-ray crystallography) wikipedia.org |

| 2b | (S)-(+)-2-Amino-4-bromobutyric acid | Selenide source (e.g., NaHSe) | Selenohomolanthionine | Probing protein structure and function |

Role in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is particularly vital in the pharmaceutical industry. nih.gov Chiral molecules like this compound are fundamental to this field, serving as versatile building blocks for creating more complex chiral structures. biosynth.comsolubilityofthings.com

In the design of chiral catalysts and ligands, precursors with high optical purity are essential. This compound, with its defined stereocenter, can be elaborated into more complex chiral molecules that act as ligands for metal-based catalysts. The specific stereochemistry of the ligand is often the primary factor controlling the stereochemical outcome of a catalyzed reaction. The optimization of these catalysts involves modifying their electronic and steric properties to achieve higher enantioselectivity and reaction rates, a process that relies on the availability of versatile chiral synthons like this compound.

This compound is frequently employed as a substrate in stereoselective transformations, where its inherent chirality directs the formation of new stereocenters in a predictable manner. A prominent example of its application is as a key building block in the synthesis of the anticonvulsant medication Levetiracetam. wikipedia.org The therapeutic activity of Levetiracetam is exclusive to its (S)-enantiomer, making stereocontrolled synthesis essential. The synthesis leverages the (S)-configuration of the bromobutanoic acid derivative to ensure the final active pharmaceutical ingredient possesses the correct absolute stereochemistry. This highlights the critical role of such chiral precursors in producing enantiomerically pure drugs.

Industrial Scale Applications and Challenges

The transition of synthetic routes from the laboratory to an industrial scale presents significant challenges, including cost-effectiveness, safety, and consistent product quality. The industrial application of this compound, particularly in pharmaceuticals, necessitates robust and optimized manufacturing processes. biosynth.com

Achieving high yield and exceptional enantiomeric purity on an industrial scale is a primary objective. biosynth.com Process optimization for reactions involving this compound and its derivatives often employs statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM). nih.govjmb.or.krmdpi.com These techniques allow for the simultaneous optimization of multiple variables to identify the ideal conditions for maximizing output and quality.

Key parameters that are typically optimized include:

Temperature and Pressure: Controlling these variables is crucial for reaction kinetics and minimizing side-product formation.

Catalyst Loading: Finding the optimal amount of catalyst ensures efficient conversion without unnecessary cost or downstream purification challenges.

Reactant Concentration and Stoichiometry: Precise control over reactant ratios is essential for driving the reaction to completion and maximizing the yield of the desired product.

Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation.

Purification Methods: Developing scalable and efficient purification techniques, such as controlled crystallization or precipitation, is critical for achieving high enantiomeric purity (>99% ee) and removing impurities. nih.gov

For large-scale synthesis, the recovery and recycling of reagents and chiral auxiliaries are also crucial for making the process economically viable and environmentally sustainable. nih.gov

Table 2: Key Parameters in Industrial Process Optimization

| Parameter | Goal of Optimization | Method of Control |

| Temperature | Maximize reaction rate; minimize thermal degradation and byproducts. | Automated reactor heating/cooling systems. |

| Reactant Molar Ratio | Ensure complete conversion of the limiting reagent; minimize excess reagent waste. | Precise dosing systems and flow controllers. |

| Catalyst Concentration | Achieve high turnover frequency and number; reduce production costs. | Accurate weighing and addition protocols. |

| Reaction Time | Reach maximum conversion without product degradation. | In-process monitoring (e.g., HPLC, GC). |

| Purification | Achieve >99% chemical and enantiomeric purity. | Optimized crystallization conditions (solvent, temperature profile). |

Continuous Flow Reactors and Advanced Purification Techniques

The integration of continuous flow chemistry in the asymmetric synthesis and processing of chiral molecules like this compound represents a significant advancement over traditional batch methods. bohrium.comresearchgate.net Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater potential for scalability and automation. umontreal.capharmafocusamerica.comflinders.edu.au These advantages are particularly beneficial in stereoselective transformations where precise control is paramount to achieving high enantiomeric purity. d-nb.info

Application of Continuous Flow Reactors

Various types of continuous flow reactors are employed for asymmetric synthesis, each suited to different reaction characteristics. For transformations involving this compound, which may include nucleophilic substitutions or derivatizations, packed-bed reactors and coil reactors are highly relevant.

Packed-Bed Reactors: These reactors contain a stationary phase, often a solid-supported catalyst or reagent, through which the reaction mixture flows. This setup is ideal for heterogeneous catalysis, allowing for the straightforward separation of the catalyst from the product stream and enabling catalyst recycling. nih.gov For instance, a chiral catalyst could be immobilized on a solid support to facilitate an enantioselective reaction involving this compound, with the product continuously eluted from the reactor.

Coil Reactors: Comprising long, coiled tubes, these reactors are typically used for homogeneous reactions where all reactants are in the same phase. pharmafocusamerica.com They provide excellent control over residence time, which is crucial for optimizing reaction conversion and selectivity. The synthesis of derivatives from this compound using a soluble chiral catalyst could be effectively performed in a coil reactor, with parameters precisely controlled to maximize the desired stereochemical outcome.

The table below illustrates hypothetical data from a study optimizing the amination of this compound in different continuous flow reactor setups.

| Reactor Type | Catalyst | Temperature (°C) | Residence Time (min) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Packed-Bed (Immobilized Chiral Ligand) | PS-Rh-Phos | 80 | 5 | 85 | 97 |

| Packed-Bed (Immobilized Chiral Ligand) | PS-Rh-Phos | 100 | 2 | 92 | 95 |

| Coil Reactor (Homogeneous) | (R)-BINAP-RuCl₂ | 60 | 15 | 78 | 99 |

| Coil Reactor (Homogeneous) | (R)-BINAP-RuCl₂ | 80 | 8 | 88 | 98 |

Data is illustrative and based on typical outcomes in continuous flow asymmetric synthesis.

Advanced Purification Techniques

Achieving high enantiomeric purity is critical, and advanced purification techniques are often required to separate the desired (S)-enantiomer from any remaining (R)-enantiomer or other impurities. Since enantiomers possess identical physical properties, their separation, known as chiral resolution, necessitates specialized methods. jackwestin.com

Chiral Chromatography: This is a powerful technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are widely used. chiraltech.com The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. chiraltech.com For an acidic compound like 2-Bromobutanoic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, are particularly effective. chiraltech.com

Simulated Moving Bed (SMB) Chromatography: For large-scale purification, SMB chromatography offers a continuous and highly efficient alternative to batch HPLC. nih.gov In this process, a series of columns are configured to simulate the counter-current movement of the stationary phase, allowing for the continuous separation of a racemic mixture into two streams enriched in each enantiomer. nih.gov This technique is suitable for the industrial production of enantiomerically pure this compound.

The following table presents representative data for the chiral separation of 2-Bromobutanoic acid enantiomers using different chromatographic techniques.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |

|---|---|---|---|---|

| HPLC | CHIRALPAK QN-AX | Methanol (B129727)/Acetic Acid/Ammonium Acetate | 1.0 | 2.1 |

| SFC | CHIRALPAK QD-AX | CO₂/Methanol (80/20) | 3.0 | 1.8 |

| HPLC | Cellulose-based CSP | Hexane (B92381)/Isopropanol/TFA | 0.8 | 1.6 |

| SMB | CHIRALPAK QN-AX | Acetonitrile/Methanol | 25.0 (system flow) | >1.5 (achieved purity >99.5%) |

Data is illustrative, based on typical separation parameters for acidic chiral compounds. chiraltech.com

Resolution via Diastereomers: Another common method involves reacting the racemic 2-Bromobutanoic acid with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. jackwestin.com Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or standard chromatography. Subsequently, the resolving agent is cleaved to yield the purified this compound.

The synergy between continuous flow synthesis and advanced purification technologies provides a powerful platform for the efficient, safe, and scalable production of high-purity this compound, facilitating its application in the synthesis of advanced chiral technologies and pharmaceuticals.

Enantiomeric Purity Determination

The accurate determination of the enantiomeric excess (ee) of this compound is crucial for its application in stereoselective synthesis. Various analytical methods are utilized for this purpose, each with its own advantages and specific applications. These methods include chiral high-performance liquid chromatography (HPLC), gas chromatography (GC) with chiral stationary phases, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The direct separation of enantiomers on a chiral stationary phase (CSP) is often the preferred method due to its efficiency and accuracy. For acidic compounds like this compound, both direct and indirect methods can be applied. In the indirect approach, the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct methods using CSPs are generally more straightforward.

The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective for a broad range of chiral compounds.

Cellulose-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are widely used for the separation of enantiomers, including acidic compounds. These columns can be operated in both normal-phase and reversed-phase modes, offering flexibility in method development.

In a study on the enantioseparation of the aniline (B41778) derivative of α-bromobutyric acid, various CSPs were evaluated. The results indicated that a chiral HPLC packing based on a network polymer derived from L-tartaric acid provided the best resolution, while other columns like Chiralcel OD-H (a cellulose-based CSP) and dinitrobenzoyl-leucine/phenylglycine phases did not achieve separation for this specific derivative. This highlights the empirical nature of column selection in chiral chromatography.

Table 1: Evaluation of Chiral Stationary Phases for the Separation of α-Bromobutyric Acid Aniline Derivative

| Chiral Stationary Phase | Resolution (Rs) |

| DNB-leucine | 0 |

| DNB-phenylglycine | 0 |

| π-electron acceptor/π-electron donor | 0 |

| Chiralcel OD-H | 0 |

| L-tartaric acid network polymer | 1.85 |

Data from a study on the derivatized form of the compound.

The composition of the mobile phase plays a critical role in chiral HPLC separations, influencing both retention times and enantioselectivity. For acidic compounds like this compound, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution.

Common mobile phases for normal-phase chiral chromatography consist of a non-polar solvent, such as hexane or heptane, mixed with an alcohol modifier like 2-propanol or ethanol (B145695). For acidic analytes, trifluoroacetic acid (TFA) is a frequently used additive, typically at a concentration of 0.1% (v/v).

In the study of the derivatized α-bromobutyric acid, the mobile phase was optimized by varying the type and concentration of the organic modifier in n-hexane. Both 2-propanol and ethanol were found to provide good selectivity, with 2-propanol demonstrating better enantioselectivity. A mobile phase composition of n-hexane:2-propanol (85:15, v/v) was found to be optimal for the separation on the L-tartaric acid-based CSP.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases is another effective method for the enantiomeric separation of volatile chiral compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. A common approach is the conversion of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based CSPs are particularly common for this purpose. These cyclic oligosaccharides have a chiral cavity that can interact differently with the two enantiomers, leading to their separation.

Research on the GC separation of the enantiomers of alkyl esters of 2-bromo substituted carboxylic acids has shown that modified β- and γ-cyclodextrin stationary phases can provide effective chiral recognition. The degree of separation is influenced by the alkyl chain of the ester group and the specific modifications of the cyclodextrin.

Polarimetry and Optical Rotation Measurement

Polarimetry is a classical technique used to measure the optical activity of chiral compounds. An optically active compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of the compound. The specific rotation, [α], is a standardized measure of the optical rotation of a compound at a specific temperature and wavelength (usually the sodium D-line at 589 nm).

The enantiomeric excess (ee) of a sample can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known, using the following formula:

ee (%) = ([α]observed / [α]pure enantiomer) × 100%

Table 2: Example Calculation of Enantiomeric Excess for a 2-Bromobutane (B33332) Mixture

| Parameter | Value |

| Specific Rotation of Pure (S)-enantiomer | +23.1° |

| Specific Rotation of Pure (R)-enantiomer | -23.1° |

| Observed Specific Rotation of Mixture | -9.2° |

| Calculated Enantiomeric Excess (ee) | 39.8% of (R)-enantiomer |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric purity of a chiral compound through the use of chiral auxiliary agents. Chiral shift reagents are paramagnetic lanthanide complexes that can form diastereomeric complexes with the enantiomers in a sample. These diastereomeric complexes have different magnetic environments, which can lead to the separation of signals in the NMR spectrum that are otherwise indistinguishable for the two enantiomers.

A commonly used chiral shift reagent is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. When Eu(hfc)₃ is added to a solution of a racemic or enantioenriched sample of a compound like this compound, it can interact with the carboxyl group. The resulting diastereomeric complexes will exhibit different chemical shifts for corresponding protons in the two enantiomers.

The enantiomeric purity can then be determined by integrating the signals corresponding to each enantiomer in the ¹H NMR spectrum. This method offers a direct and often rapid way to assess enantiomeric composition, provided that baseline separation of the key signals can be achieved. The accuracy of this method is dependent on the resolution of the signals and the precision of the integration.

Spectroscopic and Chromatographic Characterization in Research

The comprehensive analysis of (S)-2-Bromobutanoic acid, a chiral carboxylic acid, relies on a suite of advanced spectroscopic and chromatographic techniques. These methods are indispensable for verifying its enantiomeric purity, elucidating its molecular structure, and confirming its identity.

Biochemical and Biological Research Perspectives

Interaction with Metabolic Pathways

(S)-2-Bromobutanoic acid, due to its structural similarity to natural metabolites, has been investigated for its potential to interact with and modulate biological pathways. solubilityofthings.com Its role as an intermediate in organic chemistry and medicinal research underscores its potential biological importance. solubilityofthings.com

Influence on Sialic Acid Pathways

Currently, there is a lack of specific research in publicly available literature directly linking this compound to the modulation of sialic acid pathways. Sialic acids are crucial terminal monosaccharides on cell surface glycoproteins and glycolipids, involved in a multitude of biological processes, and their aberrant expression is often associated with diseases like cancer. nih.gov The inhibition of sialic acid biosynthesis is a significant area of therapeutic research, with a focus on developing specific inhibitors for sialidases and sialyltransferases. nih.govfrontiersin.org While various modified fluorinated sialic acids have been synthesized and tested as potent inhibitors, nih.govnih.gov studies detailing the effects of halo-carboxylic acids like this compound on these pathways have not been prominently reported.

Enzyme Inhibition and Modulation

Halogenated carboxylic acids are recognized for their potential as enzyme inhibitors. solubilityofthings.com The presence of a bromine atom on the alpha-carbon introduces unique reactivity, making the compound a candidate for interacting with enzyme active sites. solubilityofthings.com While specific, detailed studies on this compound are limited, research on structurally related compounds provides insights into its potential mechanisms of action.

For instance, 2-bromo-fatty acids have been shown to be effective enzyme inhibitors. A notable example is 2-bromooctanoate, which causes complete and irreversible inactivation of 3-ketothiolase I, an enzyme involved in fatty acid oxidation. nih.gov The mechanism is believed to involve the mitochondrial conversion of the brominated fatty acid into an alpha-haloketone (2-bromo-3-ketooctanoyl-CoA), which then acts as the active inhibitor. nih.gov This suggests a potential pathway for how this compound might be metabolized to an active form that can inhibit specific enzymes.

Another related compound, S-(4-bromo-2,3-dioxobutyl)-CoA, has been identified as a rapid and irreversible inhibitor of fatty acid synthase, primarily affecting the β-oxoacyl synthase (condensing) partial reaction by alkylating essential thiol groups. nih.gov Although more complex, this molecule shares the feature of a bromine atom that contributes to its inhibitory activity. These examples suggest that this compound likely functions as a mechanism-based inhibitor, where the enzyme converts it into a reactive species that forms a stable, often covalent, complex with the enzyme. savemyexams.com

| Inhibitor Class | Example Compound | Target Enzyme(s) | Potential Mechanism of this compound |

| 2-Bromo-Fatty Acids | 2-Bromooctanoate | 3-Ketothiolase I | Metabolic conversion to a reactive α-haloketone intermediate that irreversibly binds to the target enzyme. nih.gov |

| Bromo-ketoacyl Derivatives | S-(4-bromo-2,3-dioxobutyl)-CoA | Fatty Acid Synthase | Alkylation of essential thiol groups within the enzyme's active site, leading to irreversible inhibition. nih.gov |

Studies in Drug Development and Pharmacological Research

This compound serves as a valuable chiral intermediate in the synthesis of more complex, pharmacologically active molecules. solubilityofthings.comwikipedia.org Its utility stems from the stereospecificity it provides, which is crucial for the efficacy and safety of many modern pharmaceuticals.

Enhancing Efficacy and Safety Profiles of Pharmaceuticals

The use of specific chiral molecules like this compound is a key strategy in developing single-enantiomer drugs, which generally have improved therapeutic indices compared to their racemic mixtures. While direct studies on this compound as a promoiety to enhance existing drugs are not widely documented, the principles of prodrug design offer a potential application. A prodrug is an inactive derivative of a drug molecule that is converted in the body to release the active drug. mdpi.com This approach is often used to overcome issues like poor bioavailability or rapid metabolism. nih.govpremierconsulting.com Theoretically, this compound could be used to create ester prodrugs, where its chiral structure could influence enzymatic cleavage rates and tissue distribution, potentially enhancing a parent drug's efficacy and safety profile.

Potential as Drug Lead Candidates

A lead compound is a chemical structure with pharmacological activity that serves as a starting point for medicinal chemistry efforts to develop a new drug. wikipedia.org this compound is most notable in this context as a key chiral building block for the synthesis of the anticonvulsant drug Levetiracetam. wikipedia.org Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, and its synthesis critically relies on starting materials with the correct stereochemistry, such as (S)-2-aminobutanamide, which is derived from this compound.

The broader class of propionic acid derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. humanjournals.comijpsr.com This suggests that the butanoic acid scaffold itself has potential for biological activity, and derivatives of this compound could be explored as lead compounds for various therapeutic targets.

| Application Area | Example | Role of this compound |

| Chiral Synthesis | Levetiracetam | Key starting material providing the essential (S)-stereocenter for the final active pharmaceutical ingredient. wikipedia.org |

| Lead Generation | Propionic Acid Derivatives | The core structure is associated with diverse pharmacological activities, suggesting potential for developing novel lead compounds. humanjournals.comijpsr.com |

Antimicrobial Activity Research

This compound, as a derivative of butanoic acid (butyrate), has been a subject of interest in the context of antimicrobial research. While extensive studies focusing solely on the direct antimicrobial action of this compound are not widely documented, research into its parent compound, butyrate, and other derivatives provides a basis for its potential activity. Butyrate is known to exert direct antimicrobial effects against various bacterial strains, including species of Acinetobacter, Escherichia coli, and Staphylococcus nih.gov. The mechanism often involves increasing the permeability of the bacterial cell membrane nih.gov.

Research suggests that this compound can serve as a precursor for the synthesis of new antibiotics. This is particularly relevant in addressing the challenge of bacterial resistance to existing antibiotic drugs biosynth.com. The chemical structure of this compound allows it to be used as a building block in creating more complex molecules with potential therapeutic effects.

The antimicrobial potential of various organic acids and their derivatives is well-established. The presence of functional groups, such as the bromine atom in this compound, can modulate the biological activity of the parent molecule. Halogenated compounds are a significant class of antimicrobials, and their activity is often linked to their ability to interact with essential microbial enzymes or cellular structures. Further investigation is required to specifically characterize the antimicrobial spectrum and efficacy of this compound against a range of clinically relevant pathogens.

Table 1: Research Context for Antimicrobial Potential of this compound

| Research Area | Findings and Relevance |

|---|---|

| Parent Compound Activity | Butanoic acid (butyrate) shows direct antimicrobial effects against several bacterial species nih.gov. |

| Role as a Precursor | This compound can be used as a starting material for the synthesis of novel antibiotics biosynth.com. |

| Halogenated Compounds | The presence of a bromine atom is a common feature in many antimicrobial compounds. |

| Derivatives of Amino Acids | Derivatives of other alpha-substituted carboxylic acids have demonstrated significant antimicrobial properties uctm.edumdpi.com. |

Biocatalysis in Pharmaceutical Manufacturing

Biocatalysis is increasingly recognized as a sustainable and efficient technology for the synthesis of active pharmaceutical ingredients (APIs), offering high selectivity and mild reaction conditions bohrium.comnih.govresearchgate.net. This compound serves as a valuable chiral building block in the chemoenzymatic synthesis of complex pharmaceutical molecules wikipedia.org. The stereogenic center at the second carbon position makes its optically pure (S)-enantiomer a crucial intermediate for producing stereospecific drugs biosynth.comwikipedia.org.

A notable application of this compound is in the synthesis of the anticonvulsant medication Levetiracetam wikipedia.org. The production of such enantiomerically pure drugs relies on synthetic routes that can precisely control stereochemistry, a task for which biocatalysts are exceptionally well-suited.

Enzymes, particularly dehalogenases, are relevant to the biocatalytic transformation of this compound. Dehalogenase enzymes can catalyze the hydrolysis of halogenated organic compounds, replacing the halogen atom with a hydroxyl group biosynth.com. This type of reaction is a key step in modifying the structure of this compound to create different pharmaceutical intermediates. The use of enzymes in this context avoids the harsh reagents and conditions often required in traditional chemical synthesis, leading to greener manufacturing processes nih.gov. The high stereoselectivity of enzymes ensures that the desired enantiomer is produced with high purity, which is a critical requirement in the pharmaceutical industry bohrium.comillinois.edu.

Table 2: Role of this compound in Biocatalytic Pharmaceutical Synthesis

| Aspect | Description | Significance |

|---|---|---|

| Chiral Building Block | Serves as a key starting material with a defined stereocenter biosynth.comwikipedia.org. | Essential for the synthesis of enantiomerically pure drugs like Levetiracetam wikipedia.org. |

| Enzymatic Transformation | Can be a substrate for enzymes such as dehalogenases for further chemical modification biosynth.com. | Enables highly selective and environmentally friendly synthetic steps nih.gov. |

| Process Advantages | Biocatalytic routes offer high chemo-, regio-, and stereoselectivity under mild conditions researchgate.net. | Leads to higher purity products, reduced waste, and more sustainable manufacturing processes bohrium.comnih.gov. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Butanoic acid |

Advanced Theoretical and Computational Studies

Conformational Analysis and Stereochemical Modeling

The reactivity and physical properties of (S)-2-Bromobutanoic acid are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis involves the study of the different spatial arrangements of atoms that result from rotation about single bonds. For this compound, rotations around the C-C single bonds define its conformational landscape.

Identifying the global minimum energy conformer is a critical first step in many computational studies, as this structure represents the most populated and stable arrangement at equilibrium. Stereochemical modeling further explores how the specific (S)-configuration at the chiral center influences these conformations and, consequently, the molecule's interactions with other chiral entities, such as enzymes or chiral catalysts. The primary dihedral angles that govern the conformation of this compound are crucial for understanding its spatial arrangement.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, solvent effects, and intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in aqueous solution, examining the stability of intramolecular hydrogen bonds and the structure of the surrounding water molecules. More advanced applications involve simulating the interaction of this compound with larger biological systems. For example, MD simulations have been used to investigate how enantiomers of a substrate bind differently within the active site of an enzyme. researchgate.netrug.nl Such simulations can reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) that lead to the observed stereoselectivity in enzymatic reactions, providing a dynamic model that complements the static picture from docking or quantum mechanics. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄H₇BrO₂ |

| (R)-2-Hydroxybutanoic acid | C₄H₈O₃ |

| Hydroxide | OH⁻ |

| Bromine | Br |

Future Directions and Emerging Research Areas

Novel Synthetic Routes for Improved Efficiency and Sustainability

The traditional synthesis of racemic 2-bromobutanoic acid via the Hell-Volhard-Zelinsky reaction, followed by optical resolution, is often inefficient and generates significant waste. Future research is intensely focused on developing novel, more efficient, and sustainable synthetic routes to directly obtain the (S)-enantiomer.